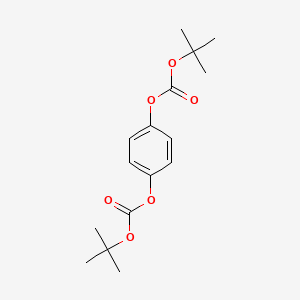

1,4-Phenylene di-tert-butyl bis(carbonate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Phenylene di-tert-butyl bis(carbonate) is a chemical compound with the CAS Number: 127175-62-6 . It has a molecular weight of 310.35 and its IUPAC name is 1,4-phenylene di-tert-butyl bis(carbonate) . It is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds like Di-tert-butyl dicarbonate, which can be regarded formally as the acid anhydride derived from a tert-butoxycarbonyl (Boc) group, is usually prepared from tert-butanol, carbon dioxide, and phosgene, using DABCO as a base . This route is currently employed commercially by manufacturers in China and India .Molecular Structure Analysis

The InChI code for 1,4-Phenylene di-tert-butyl bis(carbonate) is 1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 .Chemical Reactions Analysis

As a carbonate, it may participate in reactions with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . These carbamate derivatives do not behave as amines, which allows certain subsequent transformations to occur that would be incompatible with the amine functional group .Physical And Chemical Properties Analysis

1,4-Phenylene di-tert-butyl bis(carbonate) is a solid at room temperature . It has a molecular weight of 310.35 .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Development

- The synthesis and properties of ortho-linked polyamides and polyimides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been explored. These materials exhibit noncrystalline structures, high thermal stability, and are soluble in a variety of polar solvents. They can be used to create transparent, flexible, and tough films, indicating their potential for applications in electronics and materials science (Hsiao, Yang, & Chen, 2000).

Material Properties and Applications

- Research on tert-butyl substituted bis(silirane)s has shown significant steric congestion leading to conformational rigidity, which affects the rotational barriers and reaction outcomes when exposed to specific conditions. This insight is crucial for designing materials with desired mechanical properties and stability (Pichaandi, Mague, & Fink, 2011).

- Studies have also delved into sterically encumbered systems for low-coordinate phosphorus centers, highlighting the synthesis and properties of novel materials that could have implications for catalysis and materials chemistry (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Electrochemical and Photoluminescent Properties

- The development of organosoluble and light-colored fluorinated polyimides with tert-butyl groups has been reported, showing materials with good tensile strengths, high glass transition temperatures, and excellent solubility in polar organic solvents. Such properties are valuable for applications requiring low dielectric constants and moisture absorption (Yang, Su, & Chiang, 2006).

- Another study focused on a new polymer containing confined phenylenevinylene segments, demonstrating significant photoluminescence in the blue region. This characteristic suggests potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Cho, Lee, Nahm, Hahn, & Yu, 2000).

Novel Syntheses and Characterizations

- The synthesis and antimicrobial activity of (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles) have been explored, leading to compounds with pronounced antimicrobial properties, which could be beneficial for developing new pharmaceuticals and materials with inherent antimicrobial features (Lavanya, Reddy, Padmavathi, & Padmaja, 2014).

Advanced Materials for Specific Applications

- Research into coordination complexes prepared for the degradation of methyl violet dye based on flexible dicarboxylate and different N-donor coligands showcases the potential for environmental applications, particularly in water purification and treatment technologies (Lu, Wang, Shi, Jiang, Sun, Wu, & Hu, 2021).

Wirkmechanismus

The Boc group can later be removed from the amine using moderately strong acids (e.g., trifluoroacetic acid) . Thus, Boc serves as a protective group, for instance in solid phase peptide synthesis . Boc-protected amines are unreactive to most bases and nucleophiles, allowing for the use of the fluorenylmethyloxycarbonyl group (Fmoc) as an orthogonal protecting group .

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl [4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl] carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-15(2,3)21-13(17)19-11-7-9-12(10-8-11)20-14(18)22-16(4,5)6/h7-10H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHBOTUNPDMTAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)OC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)

![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)

![(4-Methylthiadiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2631963.png)

![7-Chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2631968.png)